2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide
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Overview
Description
2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a triazole ring, and a trimethylpentyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-nitrobenzoic acid with an appropriate amine under acidic conditions to form the corresponding benzamide.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Trimethylpentyl Group: The trimethylpentyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the alkyl side chain.
Reduction: Reduction reactions could target the chloro group or the triazole ring.
Substitution: The chloro group on the benzene ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the benzamide core are common motifs in many bioactive compounds, suggesting potential interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(1,2,4-triazol-4-yl)benzamide: Lacks the trimethylpentyl group, potentially altering its physical and chemical properties.
4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the chloro group, triazole ring, and trimethylpentyl group in 2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide makes it unique compared to similar compounds
Properties
IUPAC Name |
2-chloro-4-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O/c1-16(2,3)9-17(4,5)21-15(23)13-7-6-12(8-14(13)18)22-10-19-20-11-22/h6-8,10-11H,9H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIUGCJVODJADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)N2C=NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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